molecular formula C19H18F3N3O2 B2947761 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034442-11-8

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2947761
CAS No.: 2034442-11-8
M. Wt: 377.367
InChI Key: BONFXIPYNKWJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as LMT-28, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are involved in cell growth and survival. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. In addition, this compound has been shown to have minimal toxicity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is its broad-spectrum activity against various diseases, which makes it a promising candidate for drug development. In addition, this compound has been shown to have minimal toxicity, which is an important consideration in drug development.
One of the limitations of this compound is its limited solubility in aqueous solution, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research on 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more soluble analogs of this compound may improve its efficacy and ease of administration in vivo.

Synthesis Methods

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves the reaction of 1-methyl-1H-indole-5-carboxylic acid with 2-aminoethanol, followed by the reaction of the resulting product with 4-(trifluoromethyl)phenylisocyanate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammation research, this compound has been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease and rheumatoid arthritis.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-25-9-8-12-10-13(2-7-16(12)25)17(26)11-23-18(27)24-15-5-3-14(4-6-15)19(20,21)22/h2-10,17,26H,11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONFXIPYNKWJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.